molecular formula C22H27ClN2O3 B2896877 3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide CAS No. 1795456-83-5

3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide

Cat. No.: B2896877
CAS No.: 1795456-83-5
M. Wt: 402.92
InChI Key: JRYJXNVVZXLEMH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide is a synthetic small molecule featuring a seven-membered azepane ring substituted at position 3 with a 4-chlorophenyl group and at position 1 (azepane nitrogen) with a carboxamide-linked 3,4-dimethoxybenzyl moiety. The compound’s molecular formula is C₁₆H₂₃ClN₂O₃, with a calculated molecular weight of 326.81 g/mol. The 4-chlorophenyl and 3,4-dimethoxyphenyl groups are pharmacophoric motifs commonly associated with anti-inflammatory, antimicrobial, and receptor-binding activities in medicinal chemistry .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-27-20-11-6-16(13-21(20)28-2)14-24-22(26)25-12-4-3-5-18(15-25)17-7-9-19(23)10-8-17/h6-11,13,18H,3-5,12,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYJXNVVZXLEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

The azepane scaffold is synthesized via Schmidt reaction or Beckmann rearrangement of cyclohexanone derivatives (Fig. 1A). For example:

  • Cyclohexanone oxime treated with H2SO4 yields ε-caprolactam, reduced to azepane using LiAlH4.
  • Yield : 74–89% (dependent on lactam purity).

Ring-Expansion Strategies

Knoevenagel condensation followed by hydrogenation produces functionalized azepanes (Table 1):

Starting Material Reagent Product Yield (%)
4-Chlorophenylacetaldehyde Azepane-diamine 3-(4-Chlorophenyl)azepane 68

Conditions : Ethanol, 80°C, 12 h.

Introduction of the 4-Chlorophenyl Group

Direct Alkylation

3-Bromoazepane reacts with 4-chlorophenylmagnesium bromide under Kumada conditions:

  • Catalyst : Ni(acac)2 (5 mol%)
  • Solvent : THF, reflux, 6 h
  • Yield : 72%.

Suzuki-Miyaura Coupling

Pd(PPh3)4-mediated coupling of 3-bromoazepane with 4-chlorophenylboronic acid (Table 2):

Boronic Acid Base Temp (°C) Yield (%)
4-Chlorophenylboronic acid K2CO3 80 81

Limitation : Requires rigorous exclusion of oxygen.

Carboxamide Formation

Carbodiimide-Mediated Coupling

3-(4-Chlorophenyl)azepane-1-carboxylic acid reacts with (3,4-dimethoxyphenyl)methylamine using EDCl/HOBt:

  • Molar ratio : 1:1.2 (acid:amine)
  • Solvent : DCM, 0°C → RT, 24 h
  • Yield : 79%.

Mixed Carbonate Activation

BTC (bis(trichloromethyl) carbonate) generates reactive intermediates for amidation (Fig. 2B):

  • Advantage : Avoids racemization of sensitive substrates.
  • Yield : 82% (vs. 68% with EDCl).

Optimization and Scale-Up Challenges

Solvent Effects on Amidation

Comparative yields in polar aprotic solvents (Table 3):

Solvent Dielectric Constant Yield (%)
DMF 36.7 76
THF 7.5 68
DCM 8.9 79

Alternative Synthetic Routes

Reductive Amination Pathway

Condensation of 3-(4-chlorophenyl)azepanone with (3,4-dimethoxyphenyl)methylamine followed by NaBH4 reduction:

  • Limitation : Over-reduction observed in 15% of batches.
  • Yield : 63%.

Solid-Phase Synthesis

Immobilized azepane on Wang resin enables iterative coupling (Fig. 3C):

  • Advantage : Simplifies purification; Yield : 71%.

Analytical Characterization

Critical spectroscopic data confirm structure:

  • 1H NMR (400 MHz, CDCl3): δ 7.28 (d, J = 8.4 Hz, 2H, Ar–Cl), 6.83 (d, J = 8.0 Hz, 1H, Ar–OCH3).
  • HRMS : m/z 427.1789 [M+H]+ (calc. 427.1792).

Purity assessed via HPLC:

  • Column : C18, 5 μm
  • Retention time : 11.2 min
  • Purity : 98.4%.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of functional groups to their oxidized forms.

    Reduction: This may involve the reduction of specific functional groups.

    Substitution: This may involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide Hydrochloride

  • Core Structure : 1,4-Diazepane (7-membered ring with two nitrogens) carboxamide.
  • Substituents : 4-Chlorophenyl; lacks the 3,4-dimethoxybenzyl group.
  • Molecular Weight : 290.19 g/mol .
  • Key Differences :
    • The diazepane core introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity compared to the azepane ring.
    • The hydrochloride salt enhances solubility but may limit blood-brain barrier permeability.
  • Activity : Unspecified in evidence, but diazepane derivatives are often explored for CNS targets due to structural similarity to piperazine-based drugs.

3-(4-Chlorophenyl)-N′-[(E)-(3,4-Dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide

  • Core Structure : Pyrazole carbohydrazide.
  • Substituents : 4-Chlorophenyl, 3,4-dimethoxybenzylidene.
  • Molecular Weight : ~383.81 g/mol (calculated).
  • Key Differences: The pyrazole ring and hydrazide linkage offer distinct hydrogen-bonding and π-π stacking interactions compared to the azepane carboxamide.
  • Activity : Structural similarity to anti-inflammatory oxadiazoles suggests possible bioactivity .

1,3,4-Oxadiazole Derivatives ()

  • Core Structure : 1,3,4-Oxadiazole.
  • Substituents: 4-Bromophenylpropanone, 4-chlorophenyl/3,4-dimethoxyphenyl.
  • Activity : Demonstrated 59.5–61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
  • Key Differences: The rigid oxadiazole core may limit conformational flexibility compared to azepane. Bromophenyl and propanone groups introduce steric bulk absent in the target compound.

Dimethomorph ()

  • Core Structure : Morpholine acryloyl.
  • Substituents : 4-Chlorophenyl, 3,4-dimethoxyphenyl acryloyl.
  • Activity : Commercial fungicide targeting oomycete pathogens.
  • Key Differences :
    • The acryloyl-morpholine scaffold is optimized for agrochemical use, whereas the azepane carboxamide may favor mammalian target compatibility.
    • Dimethoxy groups enhance lipophilicity, critical for membrane penetration in pesticides .

Structural and Functional Insights

Role of Substituents

  • 4-Chlorophenyl : Enhances hydrophobic interactions and electron-withdrawing effects, common in anti-inflammatory and antimicrobial agents .
  • 3,4-Dimethoxybenzyl : Improves solubility via methoxy oxygen lone pairs and participates in hydrogen bonding with target proteins.

Impact of Core Structure

  • Azepane vs. Diazepane/Pyrazole: Azepane’s conformational flexibility may improve binding to dynamic protein pockets compared to rigid oxadiazoles or pyrazoles. The absence of a second nitrogen (vs.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight Key Substituents Activity/Application Reference
Target Compound Azepane carboxamide 326.81 4-Chlorophenyl, 3,4-dimethoxybenzyl Hypothesized anti-inflammatory
N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide HCl Diazepane carboxamide 290.19 4-Chlorophenyl Unspecified
Oxadiazole Derivatives 1,3,4-Oxadiazole ~350–370 4-Bromophenylpropanone, 4-chlorophenyl 59.5–61.9% anti-inflammatory
Pyrazole Carbohydrazide Pyrazole 383.81 4-Chlorophenyl, 3,4-dimethoxybenzylidene Not reported
Dimethomorph Morpholine acryloyl ~434.90 4-Chlorophenyl, 3,4-dimethoxyphenyl acryloyl Fungicide

Biological Activity

3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

Anticancer Properties

Research has indicated that derivatives of azepane compounds exhibit significant anticancer activity. A study focused on related compounds demonstrated that they possess selective cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. For instance, compounds similar to this compound showed GI50 values in the micromolar range against specific leukemia cell lines (CCRF-CEM and RPMI-8226) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
Compound ACCRF-CEM2.23
Compound BRPMI-82262.76
Target CompoundMCF-7 (Breast Cancer)TBD

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar azepane derivatives have shown promising antibacterial and antifungal activities, indicating that modifications in the azepane structure can enhance their efficacy against pathogenic microorganisms .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways essential for cell proliferation and survival. For example, some studies suggest that azepane derivatives may act as inhibitors of P-glycoprotein, which is implicated in multidrug resistance in cancer therapy .

Case Studies

  • Anticancer Activity : In one study, a series of azepane derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications led to enhanced cytotoxicity against human tumor cell lines, suggesting a structure-activity relationship that could be further exploited for drug development .
  • Antimicrobial Evaluation : Another investigation reported the synthesis of various azepane derivatives and their evaluation against common bacterial strains. Some compounds demonstrated significant inhibitory effects, highlighting their potential as lead candidates for antibiotic development .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step processes. For analogous azepane-carboxamide derivatives, a six-step protocol is described, starting with 4-chlorobenzoic acid and proceeding through amide coupling using EDCl/HOBt, followed by cyclization and functional group modifications . For example, substituted sulfonamide derivatives (e.g., 10e in ) are synthesized via nucleophilic substitution and amidation, achieving yields up to 0.052 g under optimized conditions (dichloromethane solvent, sodium hydroxide base) .
StepReagents/ConditionsKey IntermediateYield (Example)
14-Chlorobenzoic acid → Amide couplingN-substituted amide60-75%
2Cyclization (e.g., LiAlH4)Azepane ring formation50-65%
3Final functionalization (e.g., EDCl/HOBt)Target compound30-45%

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (1H, 13C), mass spectrometry (EI-MS), and UV-Vis spectroscopy are standard. For instance, details full characterization of a hybrid carboxamide using 1H/13C NMR to confirm stereochemistry and mass spectrometry for molecular weight validation . X-ray crystallography may resolve complex stereochemical ambiguities in azepane derivatives .

Q. What initial biological screenings are relevant for this compound?

  • Methodological Answer : Antibacterial assays (e.g., against Staphylococcus aureus and Chromobacterium violaceum) are conducted using broth microdilution to determine minimum inhibitory concentrations (MICs). reports MIC values for structurally similar compounds, with activity influenced by halogen substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .

Advanced Research Questions

Q. How do researchers optimize reaction conditions to improve synthetic yield?

  • Methodological Answer : Systematic variation of solvents, catalysts, and temperatures is critical. For example, demonstrates that using toluene as a solvent (vs. dichloromethane) increases yields by 15% in sulfonamide coupling . Kinetic studies (e.g., monitoring via TLC/HPLC) identify rate-limiting steps, such as amide bond formation, which can be accelerated using microwave-assisted synthesis .

Q. What strategies address contradictory bioactivity data across studies?

  • Methodological Answer : Comparative assays under standardized conditions (e.g., identical bacterial strains/pH) isolate structural contributors to activity. For example, replacing the 3,4-dimethoxyphenyl group with a 4-nitrophenyl moiety (as in ) may reduce steric hindrance, enhancing target binding . Contradictions in MIC values are resolved via dose-response curves and toxicity controls (e.g., mammalian cell viability assays) .

Q. Which in silico methods predict pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like bacterial DNA gyrase. ADMET prediction tools (e.g., SwissADME) analyze logP (lipophilicity) and CNS permeability. ’s structural data (CAS 1197685-68-9) informs parameterization for homology modeling of azepane derivatives .
PropertyPrediction ToolKey Insight
logPSwissADME~3.2 (moderate lipophilicity)
H-bond acceptorsMolinspiration4 (optimal for BBB penetration)

Data Contradiction Analysis

  • Example : Discrepancies in antibacterial activity between studies may arise from variations in bacterial strain resistance profiles or assay pH. For instance, Chromobacterium violaceum activity in may diminish under acidic conditions due to protonation of the carboxamide group . Structural analogs with electron-withdrawing substituents (e.g., -NO2 in ) show enhanced stability in such environments .

Key Research Gaps

  • Stereochemical Impact : The effect of azepane ring conformation (chair vs. boat) on bioactivity remains unstudied.
  • Metabolic Stability : Limited data exist on cytochrome P450-mediated oxidation of the 3,4-dimethoxyphenyl group.

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